4-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a fluoro group and a 3,4,5-trimethoxyphenyl group, which is further connected to a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves a multi-step process:
Formation of the Benzoxazole Core: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks an electrophilic aromatic ring.
Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction between the benzoxazole derivative and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
4-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has shown potential in various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for developing new therapeutic agents, particularly in cancer research due to its potential to inhibit specific molecular targets.
Biology: It can be used to study cellular pathways and mechanisms, especially those involving signal transduction and enzyme inhibition.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes . Additionally, it may trigger caspase activation and down-regulate ERK2 protein, affecting cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
4-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of a fluoro group, a trimethoxyphenyl group, and a benzoxazole moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19FN2O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C23H19FN2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)23-26-17-12-16(8-9-18(17)31-23)25-22(27)13-4-6-15(24)7-5-13/h4-12H,1-3H3,(H,25,27) |
InChI Key |
AQODZLSAGHYVNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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